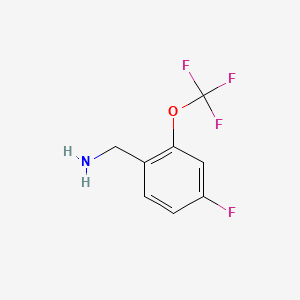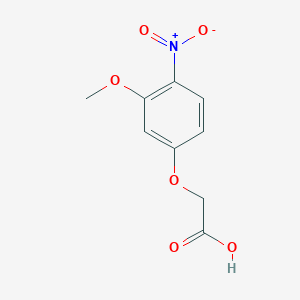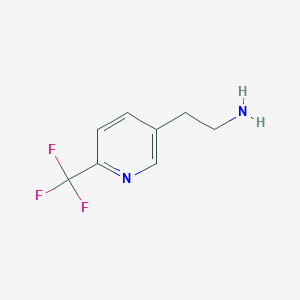
2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine
Overview
Description
Scientific Research Applications
Kinase Inhibition for Cancer Therapy
2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine: is a key intermediate in the synthesis of pexidartinib , a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT) . Pexidartinib acts by inhibiting multiple receptor tyrosine kinases, including CSF-1R, c-Kit, and Flt-3, which are crucial in the progression of certain cancers .
Organic Synthesis and Pharmaceutical Intermediates
This compound serves as an important raw material and intermediate in organic synthesis, particularly in the pharmaceutical field . Its trifluoromethyl group enhances the biological activity of pharmaceuticals, making it a valuable component in drug design and synthesis .
Agrochemical Development
The trifluoromethyl group in 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine is also beneficial in the development of agrochemicals. It contributes to the creation of compounds with improved stability and efficacy in plant protection and pest control applications .
Dyestuff Field Applications
In the dyestuff industry, this compound is utilized as an intermediate for developing novel dyes. The presence of the trifluoromethyl group can impart unique properties to the dyes, such as resistance to fading and chemical stability .
Suzuki-Miyaura Cross-Coupling Reactions
2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine: is used in Suzuki-Miyaura cross-coupling reactions, a widely employed method in organic chemistry to form carbon-carbon bonds. This process is essential for constructing complex organic molecules, including pharmaceuticals and polymers .
Crystal Structure Analysis
The compound is instrumental in crystallography for determining the crystal structure of related compounds. Understanding the crystal structure is vital for exploring the intermolecular interactions and stability of pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOFMMSFNGPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652853 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine | |
CAS RN |
765287-34-1 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



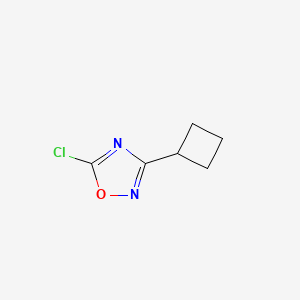
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
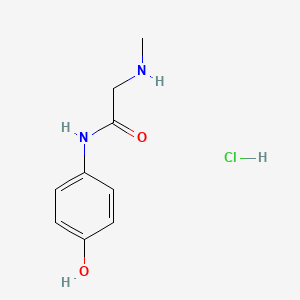
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)
![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)
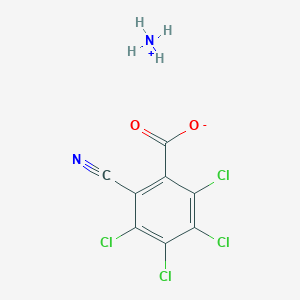
![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)

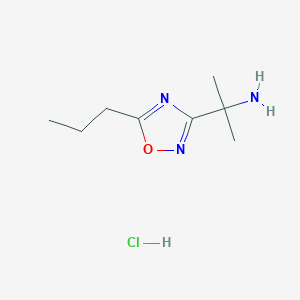
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)
